molecular formula C12H14N2O3S B11855397 6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one CAS No. 828258-34-0

6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one

カタログ番号: B11855397
CAS番号: 828258-34-0
分子量: 266.32 g/mol
InChIキー: XAWGXKFSOOGYSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one is a quinazolinone derivative characterized by a bicyclic aromatic core with distinct substituents: methoxy groups at positions 6 and 7, a methyl group at position 5, and a methylthio (-SMe) moiety at position 2. Quinazolinones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound—such as electron-donating methoxy groups and the sulfur-containing methylthio substituent—likely influence its electronic configuration, solubility, and intermolecular interactions, making it a candidate for further pharmacological exploration.

特性

CAS番号

828258-34-0

分子式

C12H14N2O3S

分子量

266.32 g/mol

IUPAC名

6,7-dimethoxy-5-methyl-2-methylsulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C12H14N2O3S/c1-6-9-7(5-8(16-2)10(6)17-3)13-12(18-4)14-11(9)15/h5H,1-4H3,(H,13,14,15)

InChIキー

XAWGXKFSOOGYSQ-UHFFFAOYSA-N

正規SMILES

CC1=C2C(=CC(=C1OC)OC)N=C(NC2=O)SC

製品の起源

United States

準備方法

Starting Materials and Precursors

The quinazolinone core is typically derived from anthranilic acid derivatives or pre-functionalized bicyclic intermediates. For 6,7-dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one, the 5-methyl and 6,7-dimethoxy substituents are introduced during early-stage synthesis. A common precursor is 5-methyl-6,7-dihydroxyquinazolin-4(3H)-one, which undergoes O-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide. Alternative routes employ 4-methoxyquinazoline-6,7-diol, which is methylated sequentially to install the 6,7-dimethoxy groups.

Cyclization Methods

Cyclization of substituted anthranilamides represents a cornerstone of quinazolinone synthesis. For example, heating 2-amino-4,5-dimethoxy-N-methylbenzamide with formamide or urea at 150–180°C induces cyclodehydration, forming the quinazolinone ring. Microwave-assisted cyclization has emerged as a time-efficient alternative, reducing reaction times from hours to minutes while maintaining yields above 80%.

Introduction of the Methylthio Group

Methylation of Mercapto Precursors

The most widely reported method involves methylating 2-mercapto-6,7-dimethoxy-5-methylquinazolin-4(3H)-one (Figure 1). This precursor is dissolved in 20% aqueous sodium hydroxide, cooled to 0–5°C, and treated with dimethyl sulfate. After 2 hours of stirring, the product precipitates with an 84% yield. The reaction mechanism proceeds via nucleophilic attack of the thiolate anion on the electrophilic methyl group of dimethyl sulfate:

2-mercapto intermediate+(CH3)2SO42-(methylthio) product+CH3SO4\text{2-mercapto intermediate} + (\text{CH}3)2\text{SO}4 \rightarrow \text{2-(methylthio) product} + \text{CH}3\text{SO}_4^-

Table 1: Optimization of Methylation Conditions

ParameterOptimal ValueYield (%)
Temperature0–5°C84
BaseNaOH (20%)84
Methylating AgentDimethyl sulfate84
SolventAqueous NaOH84

Nucleophilic Substitution of Chloro Intermediates

An alternative route utilizes 2-chloro-6,7-dimethoxy-5-methylquinazolin-4(1H)-one, which reacts with sodium thiomethoxide (NaSCH3_3) in dimethylformamide (DMF) at 60°C. This method achieves a 75% yield but necessitates anhydrous conditions to prevent hydrolysis. The chloro intermediate is synthesized via halogenation of the 4-oxo group using phosphoryl chloride (POCl3_3) and N,N-diethylaniline as a catalyst.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance the reactivity of nucleophilic agents in substitution reactions, while protic solvents (e.g., methanol) favor methylation. For instance, substituting chloro intermediates in DMF at 60°C improves thiomethoxide incorporation compared to tetrahydrofuran (THF). Conversely, methylation in aqueous NaOH at 0–5°C minimizes side reactions such as over-methylation.

Catalysts and Reagents

The use of N,N-diethylaniline during chlorination with POCl3_3 suppresses oxidative byproducts, increasing chloro intermediate purity to >95%. Similarly, microwave irradiation reduces reaction times for cyclization steps by 50%, as demonstrated in the synthesis of analogous furothiazolo pyrimido quinazolinones.

Analytical Characterization

Successful synthesis is confirmed via melting point analysis (234–236°C), IR spectroscopy (C=S stretch at 658 cm1^{-1}), and 1^1H-NMR (singlets for methoxy groups at δ 3.85–3.90 ppm). Mass spectrometry reveals a molecular ion peak at m/z 296.08, consistent with the molecular formula C12_{12}H14_{14}N2_2O3_3S.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

MethodYield (%)Purity (%)Scalability
Methylation of SH8498High
Cl Substitution7595Moderate

The methylation route is preferred for small-scale synthesis due to its simplicity, whereas chlorination-substitution offers better control for industrial-scale production despite lower yields .

化学反応の分析

反応の種類

6,7-ジメトキシ-5-メチル-2-(メチルチオ)キナゾリン-4(1H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。

    酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。

    還元: 還元反応により、この化合物は対応するアミンまたはアルコール誘導体に変換されます。

    置換: 適切な条件下では、メトキシ基とメチルチオ基は他の官能基と置換される可能性があります。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。

    還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。

    置換: 置換反応には、ハロゲン、求核剤、求電子剤などの試薬が関与する可能性があります。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、一方、置換反応によりさまざまな官能基が導入される可能性があります。

科学的研究の応用

Anticancer Activity

One of the most significant applications of 6,7-dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one is its potential as an anticancer agent . Preliminary studies indicate that this compound may inhibit platelet-derived growth factor receptor autophosphorylation, which plays a crucial role in various cancer pathways. Quinazoline derivatives are often investigated for their ability to inhibit specific kinases involved in tumor growth and proliferation, suggesting that this compound could serve as a lead for developing new anticancer therapies.

Synthesis and Derivatives

The synthesis of 6,7-dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. The unique combination of functional groups in this compound allows for further derivatization, potentially enhancing its selectivity and reducing side effects compared to existing therapies.

Comparative Analysis with Other Quinazoline Derivatives

A comparative analysis with other known quinazoline derivatives reveals distinct features that may confer unique biological activities:

Compound NameStructure FeaturesPrimary Use
6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-oneQuinazolinone core with methoxy and methylthio groupsPotential anticancer agent
GefitinibQuinazoline derivative targeting epidermal growth factor receptorLung cancer treatment
ErlotinibSimilar structure targeting epidermal growth factor receptorLung cancer treatment
VandetanibMulti-targeted kinase inhibitorThyroid cancer treatment

This table illustrates the potential advantages of 6,7-dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one over existing therapies by targeting specific kinases involved in disease pathways.

Future Research Directions

Further studies are necessary to explore the full range of biological activities associated with 6,7-dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one. Research should focus on:

  • In vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Molecular Docking Studies : To elucidate specific interactions with biological targets.
  • Derivatization : To develop analogs with improved pharmacological properties.

作用機序

6. 類似の化合物との比較

類似の化合物

    キナゾリン: より単純な構造を持つ母化合物。

    4(3H)-キナゾリンオン: 異なる置換パターンを持つ関連化合物。

    2-メチルチオキナゾリン: 全体的な構造は異なるが、同様のメチルチオ基を持つ化合物。

独自性

6,7-ジメトキシ-5-メチル-2-(メチルチオ)キナゾリン-4(1H)-オンは、その特定の置換パターンにより、他のキナゾリン誘導体とは異なる化学的および生物学的特性を付与する可能性があります。

類似化合物との比較

Positional Isomerism and Functional Groups

  • Compound 6a (): 3-[(4-Hydroxy-3-methoxy-5-nitro-benzylidene)-amino]-6,7-dimethoxy-2-methyl-3H-quinazolin-4-one Shares 6,7-dimethoxy groups but has a methyl group at position 2 (vs. position 5 in the target compound). Additional substituents: a nitro group and a benzylidene amino moiety at position 3.
  • Compound 1a () : 2-((4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methylthio)quinazolin-4(3H)-one

    • Features a pyrazolo-pyrimidine fused ring system at position 2 instead of a methylthio group.
    • Impact: The fused heterocycle introduces steric bulk and π-π stacking capability, which could alter pharmacokinetic properties compared to the simpler methylthio substituent in the target compound.

Methylthio vs. Amino/Thio Substituents

  • Compounds 9f–9m (): 2-(Substituted amino)quinazolin-4(1H)-ones Derivatives with amino groups at position 2 (e.g., 9k: 2-((4-Bromophenyl)amino)-) instead of methylthio. In contrast, the methylthio group in the target compound may improve lipophilicity, favoring membrane permeability.

Physicochemical Properties

Table 1: Comparison of Physical Properties

Compound Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound Not reported N/A 5-Me, 6,7-OMe, 2-SMe
6a () Not reported N/A 2-Me, 3-benzylidene-amino
9k () 164–166 85 2-(4-BrC₆H₄NH)
9l () 191–193 90 2-(3,4-Cl₂C₆H₃NH)
  • Melting Points : Electron-withdrawing groups (e.g., nitro in 9h–9j) correlate with higher melting points due to increased intermolecular forces. The target compound’s methyl and methoxy groups may lower its melting point compared to halogenated analogs.

Spectral and Analytical Data

  • ¹H-NMR Trends: Compound 1a (): Aromatic protons resonate at δ 7.38–8.36, with deshielding effects from electron-withdrawing substituents. Compound 6a (): Methoxy groups (δ ~3.8–4.0) and aromatic protons (δ ~6.5–8.1) align with typical quinazolinone shifts. Target Compound: Expected methoxy singlets (~δ 3.9) and methylthio protons (~δ 2.5).
  • Mass Spectrometry :

    • Compound 1a: m/z 401.00 [M-H]⁻.
    • Target Compound : Predicted molecular ion [M+H]⁺ would differ based on exact mass (C₁₂H₁₄N₂O₃S: ~278.08 g/mol).

生物活性

6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a quinazolinone core with two methoxy groups, a methyl group, and a methylthio group. Its chemical formula is C12H14N2O3SC_{12}H_{14}N_{2}O_{3}S, and it has a molecular weight of 266.32 g/mol. The presence of functional groups such as methoxy and methylthio enhances its reactivity and biological activity .

Anticancer Properties

One of the most significant areas of research surrounding 6,7-dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one is its potential as an anticancer agent . Preliminary studies indicate that this compound may inhibit platelet-derived growth factor receptor (PDGFR) autophosphorylation, a critical step in various cancer pathways. This inhibition could lead to reduced tumor growth and proliferation.

Table 1: Comparison of Quinazoline Derivatives with Anticancer Activity

Compound NameMechanism of ActionPrimary Use
6,7-Dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-oneInhibits PDGFR autophosphorylationPotential anticancer agent
GefitinibEGFR inhibitorLung cancer treatment
ErlotinibEGFR inhibitorLung cancer treatment
VandetanibMulti-targeted kinase inhibitorThyroid cancer treatment

Other Pharmacological Activities

In addition to its anticancer properties, 6,7-dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one exhibits other biological activities:

  • Antihypertensive Effects: Quinazoline derivatives are known for their ability to lower blood pressure by acting on vascular smooth muscle .
  • Antimicrobial Activity: Some studies have reported antibacterial effects against various pathogens, indicating potential use in treating infections .
  • Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects, which are beneficial in managing conditions like arthritis .

The biological activity of 6,7-dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one can be attributed to its interaction with specific enzymes and receptors involved in cell signaling pathways. For instance:

  • Kinase Inhibition: The compound may interact with ATP-binding sites on kinases, inhibiting their activity and leading to decreased proliferation of cancer cells.
  • Molecular Docking Studies: Computational studies suggest that the compound can bind effectively to target proteins involved in tumor growth and inflammation.

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating various quinazoline derivatives for their biological activities. For example:

  • Study on Anticancer Activity: A study demonstrated that derivatives similar to 6,7-dimethoxy-5-methyl-2-(methylthio)quinazolin-4(1H)-one showed effective inhibition of microtubule assembly in breast cancer cells (MDA-MB-231), indicating potential for inducing apoptosis at certain concentrations .
  • Antimicrobial Evaluation: Another study evaluated the antimicrobial efficacy of quinazoline derivatives against Staphylococcus aureus and Candida albicans, showing promising results comparable to standard antibiotics .

Q & A

Q. How can computational modeling predict target interactions for mechanism elucidation?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against TNF-α or kinase targets using the compound’s 3D structure (SMILES: COC1=C(OC)C=C2C(=O)N=C(SC)NC2=C1) . Validate predictions with mutagenesis or competitive binding assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。